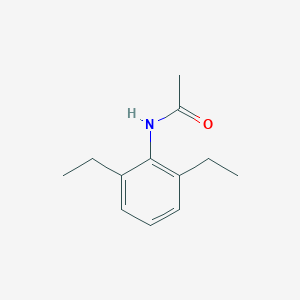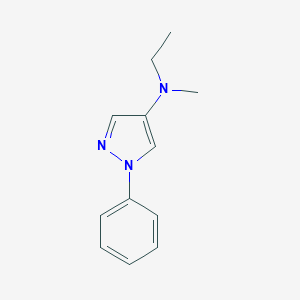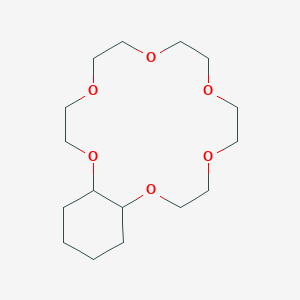![molecular formula C20H32O2 B090866 (1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol CAS No. 16394-67-5](/img/structure/B90866.png)
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RSL3, also known as (1S,3R)-RSL3, is a small molecule inhibitor of glutathione peroxidase 4 (GPX4). It is primarily known for its role in inducing ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RSL3 involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of RSL3 is synthesized through a series of condensation and cyclization reactions. This typically involves the use of reagents such as acyl chlorides, amines, and aldehydes under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to achieve the desired chemical properties. This may include halogenation, nitration, or other substitution reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain RSL3 with high purity.
Industrial Production Methods
Industrial production of RSL3 follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reactors, and employing automated systems for purification and quality control. The goal is to produce RSL3 in large quantities while maintaining consistency and purity.
Chemical Reactions Analysis
Types of Reactions
RSL3 undergoes various chemical reactions, including:
Oxidation: RSL3 can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on RSL3, potentially altering its activity.
Substitution: RSL3 can participate in substitution reactions where specific functional groups are replaced with others, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
RSL3 has a wide range of applications in scientific research:
Chemistry: RSL3 is used as a tool compound to study the mechanisms of ferroptosis and the role of GPX4 in cellular processes.
Biology: It is employed in cell biology to investigate the effects of ferroptosis on different cell types, including cancer cells and neurons.
Medicine: RSL3 is being explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumors with specific genetic mutations.
Industry: In the pharmaceutical industry, RSL3 is used in drug discovery and development to identify new therapeutic targets and compounds.
Mechanism of Action
RSL3 exerts its effects by inhibiting GPX4, an enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides. By inhibiting GPX4, RSL3 induces the accumulation of lipid peroxides, leading to ferroptosis. This process involves several molecular targets and pathways, including:
GPX4 Inhibition: Direct binding and inactivation of GPX4.
Lipid Peroxidation: Accumulation of lipid peroxides due to impaired reduction.
Reactive Oxygen Species (ROS) Production: Increased ROS levels contribute to cellular damage and death.
Pathway Activation: Activation of pathways such as the NF-κB pathway and the Nrf2/HO-1 axis, which are involved in the cellular response to oxidative stress
Comparison with Similar Compounds
RSL3 is unique in its ability to selectively induce ferroptosis in tumor cells with oncogenic RAS mutations. Similar compounds include:
Erastin: Another ferroptosis inducer that targets system xc- and inhibits cystine uptake.
ML162: A small molecule that induces ferroptosis by inhibiting GPX4.
FIN56: Promotes ferroptosis by depleting GPX4 and inducing lipid peroxidation.
Compared to these compounds, RSL3 is distinct in its mechanism of action and selectivity for certain tumor cells, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
CAS No. |
16394-67-5 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
InChI |
InChI=1S/C20H32O2/c1-18-9-8-15-13(14(18)6-7-16(18)21)5-4-12-10-20(3)17(22-20)11-19(12,15)2/h12-17,21H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,17-,18-,19-,20+/m0/s1 |
InChI Key |
WRYOVWSDXQDZLV-OQPODDBKSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H]5[C@@](C4)(O5)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C |
Synonyms |
2β,3β-Epoxy-3-methyl-5α-androstan-17β-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


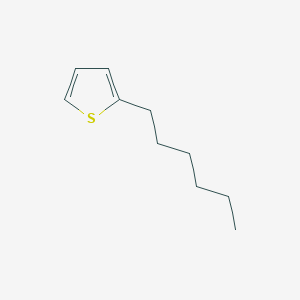
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
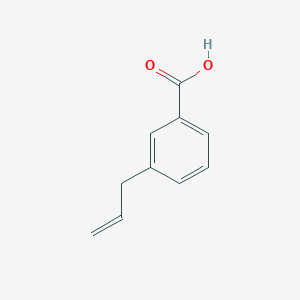
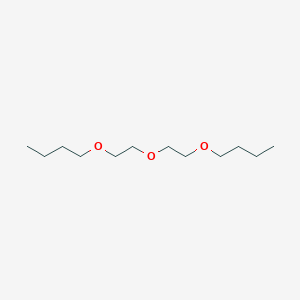
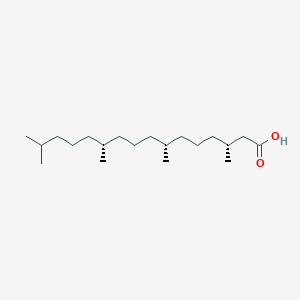
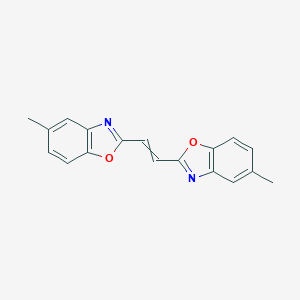
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
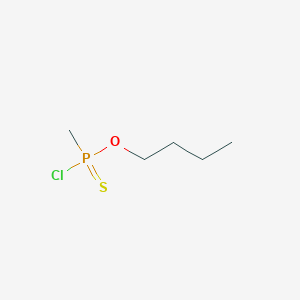
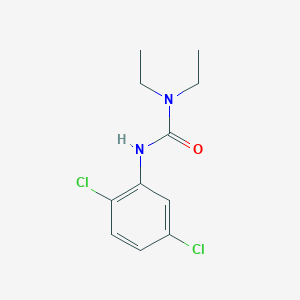
![1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B90797.png)
